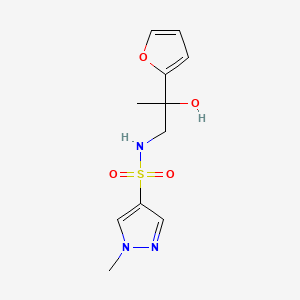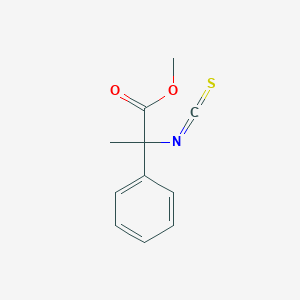
methyl 2-phenyl-N-(thioxomethylene)alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
While specific chemical reactions involving “methyl 2-phenyl-N-(thioxomethylene)alaninate” are not detailed in the search results, there are related studies that might be informative. For example, a study discusses the efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes . Another study discusses the monoselective N-methylation of amides and related structures .Applications De Recherche Scientifique
1. Antimicrobial Agents
A study by Benneche et al. (2011) explored the synthesis of thiophenones, which are structurally related to methyl 2-phenyl-N-(thioxomethylene)alaninate. These compounds demonstrated significant potential in reducing biofilm formation by marine bacteria, indicating their utility as antimicrobial agents (Benneche et al., 2011).
2. Pharmaceutical Intermediates
Wang et al. (2004) described a method to extend the carbon chain of methyl esters, leading to the production of alpha-chloroketones. These are key intermediates in pharmaceutical synthesis, used for converting methyl esters of protected amino acids into valuable pharmaceutical intermediates (Wang et al., 2004).
3. Polymer Research
In the field of polymer research, Kim et al. (2015) developed biodegradable polythioketal nanoparticles for intracellular delivery of anti-cancer therapeutics. These nanoparticles, which include thioketal bonds similar to those in methyl 2-phenyl-N-(thioxomethylene)alaninate, demonstrate the material's potential in biomedical applications (Kim et al., 2015).
4. Solar Cell Efficiency
Qin et al. (2009) investigated a copolymer for enhancing the efficiency of polymer solar cells. This research demonstrates the broader application of organosulfur compounds, which are structurally related to methyl 2-phenyl-N-(thioxomethylene)alaninate, in renewable energy technologies (Qin et al., 2009).
5. Catalytic Applications
Liang et al. (2004) synthesized a compound with a P=C-P=S skeleton, showcasing its utility as a ligand in transition-metal complexes for catalytic reactions. This study highlights the potential of sulfur-containing ligands, related to methyl 2-phenyl-N-(thioxomethylene)alaninate, in catalysis (Liang et al., 2004).
6. Antibacterial and Antifungal Activity
Kumar et al. (2011) synthesized quinazoline-4(3H)-ones with antimicrobial properties. The structural similarity to methyl 2-phenyl-N-(thioxomethylene)alaninate suggests potential in the development of new antibacterial and antifungal compounds (Kumar et al., 2011).
Propriétés
IUPAC Name |
methyl 2-isothiocyanato-2-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-11(12-8-15,10(13)14-2)9-6-4-3-5-7-9/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHKQMAZPNPPJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)OC)N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

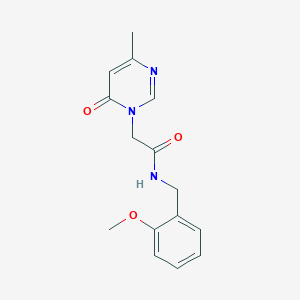
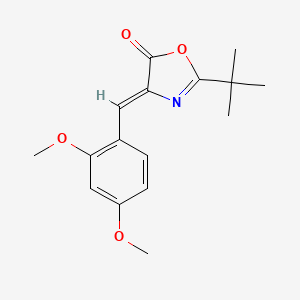
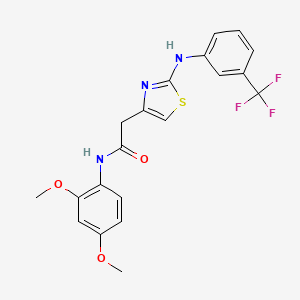
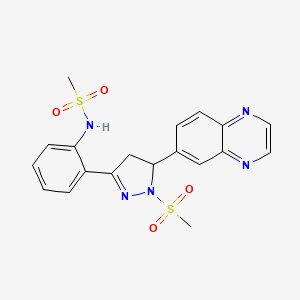
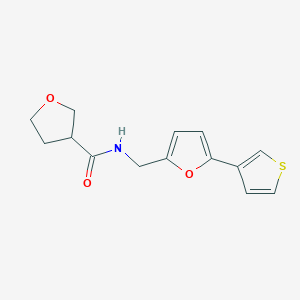
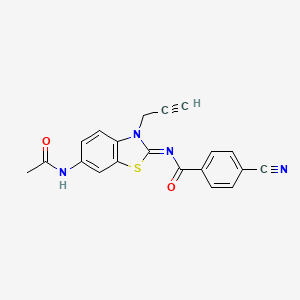
![1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B2891226.png)
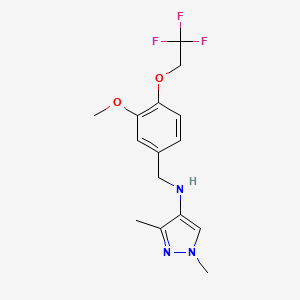
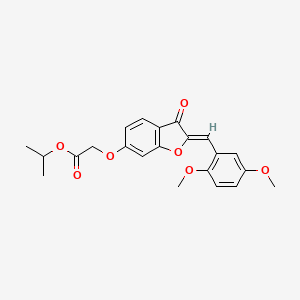
![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2891232.png)
![1-(4-Ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2891233.png)
![4-[2-(Aminomethyl)-3-fluorophenoxy]-3-methoxybenzoic acid](/img/structure/B2891234.png)

